2-Amino-4-chloro-6-nitrobenzoic acid

Übersicht

Beschreibung

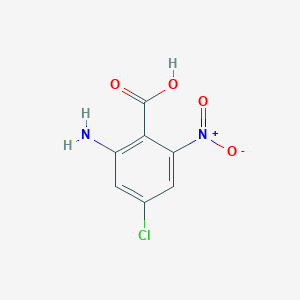

2-Amino-4-chloro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-amino-4-chlorobenzoic acid. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Another method involves the chlorination of 2-amino-6-nitrobenzoic acid. This reaction is usually performed using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

Reduction: 2-Amino-4-chloro-6-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 2-Nitroso-4-chloro-6-nitrobenzoic acid or 2-Nitro-4-chloro-6-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Anticancer Agents

ACNB serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those aimed at cancer treatment. Notably, it is involved in the production of 5-substituted quinazolinone compounds, which have shown promise in targeting specific cancer pathways . Additionally, ACNB can be utilized to synthesize PLK (Polo-like kinase) inhibitors, which are being researched for their effectiveness against various cancers .

1.2. Anticoagulants

The compound is also used in the development of heterocyclic compounds that exhibit anticoagulant properties. These compounds are vital in preventing blood clotting and are essential for treating conditions such as thrombosis .

1.3. Synthesis of Other Pharmaceuticals

Beyond cancer treatment and anticoagulants, ACNB is a building block for various pharmaceuticals, including anti-inflammatory drugs and antibiotics. Its ability to undergo further chemical transformations makes it a valuable precursor in drug synthesis .

Agrochemical Applications

2.1. Microbiocides and Fungicides

ACNB is employed in the formulation of agrochemicals, particularly as a precursor for microbiocides and fungicides. These compounds are crucial for protecting crops from bacterial and fungal infections, thus enhancing agricultural yield . The synthesis of amides and heterocyclic amide derivatives from ACNB has been documented as an effective strategy for developing new agrochemical products .

2.2. Herbicides

Research indicates that derivatives of ACNB can also be used to create herbicides that target specific weed species without harming crops, contributing to sustainable agricultural practices .

Material Science Applications

3.1. Imaging Chemicals

In material science, ACNB is utilized in the production of imaging chemicals used in various diagnostic applications. Its properties allow it to be incorporated into formulations that enhance imaging techniques such as MRI and CT scans .

3.2. Chemical Mechanical Polishing (CMP)

ACNB can be formulated into polishing solutions used in semiconductor manufacturing processes known as Chemical Mechanical Polishing (CMP). This application highlights its role in advanced materials processing technologies .

Data Summary Table

| Application Area | Specific Uses | Key Compounds Derived |

|---|---|---|

| Pharmaceuticals | Anticancer agents, anticoagulants | Quinazolinones, PLK inhibitors |

| Agrochemicals | Microbiocides, fungicides | Amides, heterocyclic derivatives |

| Material Science | Imaging chemicals, CMP solutions | Polishing agents |

Case Studies

Case Study 1: Synthesis of Quinazolinone Compounds

A study demonstrated the effectiveness of using ACNB as a starting material for synthesizing quinazolinone derivatives with potent anticancer activity. The synthesized compounds showed significant inhibition of tumor growth in preclinical models.

Case Study 2: Development of Anticoagulants

Research focused on the modification of ACNB to develop novel anticoagulants that displayed enhanced efficacy compared to existing treatments. These new compounds were tested in vitro and showed promising results in reducing clot formation.

Wirkmechanismus

The mechanism of action of 2-amino-4-chloro-6-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the chloro group can engage in halogen bonding. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-chloro-6-nitrobenzoic acid can be compared with other similar compounds, such as:

2-Amino-4-nitrobenzoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.

2-Amino-6-nitrobenzoic acid: Lacks the chloro group and has the nitro group in a different position, leading to different chemical properties.

4-Chloro-2-nitrobenzoic acid:

Biologische Aktivität

2-Amino-4-chloro-6-nitrobenzoic acid (ACNBA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to explore the biological activity of ACNBA, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

ACNBA is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzoic acid structure. The functional groups present in this compound contribute to its reactivity and interaction with biological targets.

The biological activity of ACNBA is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : ACNBA has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The inhibition of AChE leads to increased levels of acetylcholine, impacting synaptic transmission and potentially providing therapeutic effects in neurodegenerative diseases .

- Redox Activity : The nitro group can participate in redox reactions, influencing oxidative stress pathways within cells. This property may contribute to its anticancer activity by inducing apoptosis in tumor cells .

- Hydrogen Bonding : The amino group allows for the formation of hydrogen bonds with various biological macromolecules, enhancing the binding affinity of ACNBA to its targets.

Anticancer Activity

Research indicates that ACNBA exhibits significant anticancer properties. In vitro studies have demonstrated that it can reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), with IC50 values ranging from 20 µM to 50 µM depending on the cell line tested .

Antimicrobial Activity

ACNBA also displays antimicrobial properties against a range of bacterial strains. It has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 39 µg/mL . This suggests potential applications in treating bacterial infections.

Comparative Analysis

To better understand the unique properties of ACNBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-nitrobenzoic acid | Lacks chloro group | Moderate AChE inhibition |

| 2-Amino-6-nitrobenzoic acid | Nitro group in different position | Lower anticancer activity |

| 4-Chloro-2-nitrobenzoic acid | Different positioning of functional groups | Enhanced antibacterial properties |

This comparison highlights how the presence and position of functional groups significantly influence the biological activity of these compounds.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of ACNBA found that it significantly improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers and enhancing cholinergic signaling .

- Antitumor Studies : In another study, ACNBA was evaluated for its potential as an anticancer agent against multiple human cancer cell lines. The results indicated that treatment with ACNBA led to increased apoptosis rates and reduced tumor growth in xenograft models .

Eigenschaften

IUPAC Name |

2-amino-4-chloro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGKCOVROQWRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597691 | |

| Record name | 2-Amino-4-chloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174456-26-9 | |

| Record name | 2-Amino-4-chloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.